N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds related to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide are foundational in exploring their scientific applications. Studies have detailed synthetic routes involving amidrazones and activated nitriles leading to the creation of pyrazole derivatives, showcasing the chemical versatility and potential for further chemical modifications of such compounds (Aly et al., 2017).
Anticancer Activity
A significant focus has been on the potential anticancer properties of pyrazolone derivatives. Research has demonstrated that certain pyrazolone-enamine compounds exhibit strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, suggesting a promising avenue for anticancer drug development (Yan et al., 2015). Additionally, novel aromatic polyimides, which include similar structural moieties, have been synthesized and investigated for their thermal stability and potential applications in materials science, indicating the broad utility of these compounds beyond pharmaceuticals (Butt et al., 2005).
Antimicrobial Activity
Pyrazolone derivatives have also been explored for their antimicrobial properties. Synthesis and screening of novel compounds have identified those with promising antibacterial and antifungal activities, highlighting the potential for these molecules in addressing microbial resistance issues (Desai et al., 2013).
Pharmacological Evaluations
Beyond antimicrobial and anticancer activities, pyrazolone derivatives have been evaluated for a range of pharmacological properties, including anticonvulsant and sedative-hypnotic activities. This diverse range of bioactivities underscores the therapeutic potential of these compounds across various medical disciplines (Faizi et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-phenoxybenzamide is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, the degradation of these hormones is prevented, leading to prolonged insulin secretion and reduced glucagon release . This ultimately results in decreased blood glucose levels .
Pharmacokinetics
The compound’s solubility in DMSO and methanol suggests that it may be well-absorbed in the body.
Result of Action
The molecular and cellular effects of this compound’s action result in improved glucose homeostasis . By inhibiting DPP-4 and prolonging the action of incretin hormones, it promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .
Future Directions
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-17-16-22(26(25-17)19-8-4-2-5-9-19)24-23(27)18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGTUBMEXCJXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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